1-Hydroxy-5-methylindolin-2-one

Drug design Physicochemical profiling ADME prediction

1-Hydroxy-5-methylindolin-2-one (CAS 131388-00-6) is an N-hydroxy-substituted oxindole (indolin-2-one) derivative with molecular formula C₉H₉NO₂ and molecular weight 163.17 g/mol. The compound exists as the keto-lactam tautomer, consistent with the established behaviour of 1-hydroxyoxindoles which adopt the indolin-2-one form rather than the enol tautomer.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 131388-00-6
Cat. No. B142082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-5-methylindolin-2-one
CAS131388-00-6
Synonyms2H-Indol-2-one, 1,3-dihydro-1-hydroxy-5-methyl-
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C(=O)C2)O
InChIInChI=1S/C9H9NO2/c1-6-2-3-8-7(4-6)5-9(11)10(8)12/h2-4,12H,5H2,1H3
InChIKeyUKOHDLVWPXYVPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydroxy-5-methylindolin-2-one (CAS 131388-00-6): Physicochemical Profile and Scaffold Identity for Procurement Evaluation


1-Hydroxy-5-methylindolin-2-one (CAS 131388-00-6) is an N-hydroxy-substituted oxindole (indolin-2-one) derivative with molecular formula C₉H₉NO₂ and molecular weight 163.17 g/mol [1]. The compound exists as the keto-lactam tautomer, consistent with the established behaviour of 1-hydroxyoxindoles which adopt the indolin-2-one form rather than the enol tautomer [2]. The structure features a hydroxyl group at the N1 position and a methyl substituent at the C5 position of the oxindole core, combining two pharmacologically relevant modifications on the privileged indolin-2-one scaffold . Commercially, the compound is available at standard purity of 97% with batch-specific QC documentation including NMR, HPLC, and GC analyses from multiple suppliers [1].

Why 1-Hydroxy-5-methylindolin-2-one Cannot Be Replaced by 5-Methylindolin-2-one or Des-Methyl N-Hydroxy Analogs in Research Programs


Substituting 1-hydroxy-5-methylindolin-2-one with its closest structural analogs—5-methylindolin-2-one (CAS 3484-35-3, the N–H parent) or 1-hydroxyindolin-2-one (CAS 18108-55-9, the des-methyl N-hydroxy analog)—introduces measurable differences in lipophilicity, hydrogen-bonding capacity, and polar surface area that materially affect molecular recognition, membrane permeability, and target engagement [1]. The N-hydroxy group is not a passive substituent; it serves as a critical metal-chelating pharmacophore in hydroxamic acid-based enzyme inhibitors (e.g., HDACs) and as a hydrogen-bond donor/acceptor that modulates binding to kinase ATP pockets [2]. Simultaneously, the C5-methyl group contributes to hydrophobic contacts and influences metabolic stability relative to the unsubstituted 1-hydroxyindolin-2-one [3]. These dual modifications create a distinct physicochemical signature that cannot be replicated by either analog alone, making blind interchangeability a source of irreproducible results in both biochemical screening and structure–activity relationship (SAR) campaigns [1].

Quantitative Differentiation Evidence for 1-Hydroxy-5-methylindolin-2-one Versus Closest Structural Analogs


Lipophilicity Modulation: XLogP3 Comparison of 1-Hydroxy-5-methylindolin-2-one vs. 5-Methylindolin-2-one and 1-Hydroxyindolin-2-one

The target compound (XLogP3 = 0.8) exhibits approximately 47% lower predicted lipophilicity than its N–H parent 5-methylindolin-2-one (XLogP3 = 1.5), and 60% higher lipophilicity than the des-methyl N-hydroxy analog 1-hydroxyindolin-2-one (XLogP3 = 0.5) [1]. This places the compound in an intermediate logP window (0.5–1.0) that is associated with balanced aqueous solubility and passive membrane permeability—a critical parameter in oral drug design and cell-based assay performance [1]. The ΔlogP of −0.7 relative to the N–H parent corresponds to an approximately 5-fold reduction in octanol-water partition coefficient, which substantially alters compound partitioning in cellular and in vivo settings [2].

Drug design Physicochemical profiling ADME prediction

Hydrogen-Bond Acceptor Capacity: N-Hydroxy Modification Confers an Additional HBA Site Versus the Parent Oxindole

The N-hydroxy substituent increases the hydrogen-bond acceptor (HBA) count from 1 (in 5-methylindolin-2-one) to 2 (in 1-hydroxy-5-methylindolin-2-one), while the hydrogen-bond donor (HBD) count remains unchanged at 1 [1]. This adds a discrete HBA site—the N–OH oxygen—that can engage in additional hydrogen-bonding interactions with target protein residues or coordinate metal ions such as Zn²⁺ in HDAC catalytic sites [2]. In the context of kinase inhibitor design, the indolin-2-one C2 carbonyl already acts as a hinge-binding HBA; the N-hydroxy oxygen provides a supplementary interaction point capable of engaging the catalytic lysine or conserved water networks in the ATP-binding pocket [3].

Medicinal chemistry Structure-based drug design Pharmacophore modeling

Topological Polar Surface Area: Increased Polarity Relative to the N–H Parent Enables Differential Membrane Partitioning

The topological polar surface area (TPSA) of 1-hydroxy-5-methylindolin-2-one is 40.5 Ų, which is 39% higher than that of 5-methylindolin-2-one (TPSA = 29.1 Ų) and identical to that of 1-hydroxyindolin-2-one (TPSA = 40.5 Ų) [1]. The increased TPSA arises from the contribution of the N-hydroxy oxygen (~11.4 Ų incremental polar surface), which is absent in the N–H parent. In the context of CNS drug design, a TPSA value below 60–70 Ų is generally considered favorable for blood-brain barrier penetration, while values above 90 Ų correlate with poor CNS exposure [2]. At 40.5 Ų, the target compound remains within the CNS-accessible range while offering greater aqueous solubility potential than the more lipophilic parent (TPSA = 29.1 Ų) [1].

Drug-likeness BBB penetration Oral bioavailability prediction

N-Hydroxyoxindole Scaffold in HDAC Inhibition: Class-Level Evidence Supporting the Pharmacophore Relevance of the N–OH Motif

The N-hydroxyoxindole scaffold has been validated as a productive pharmacophore for histone deacetylase (HDAC) inhibition. Compounds incorporating the 2-oxoindoline core with N-hydroxypropenamide functionality demonstrated HDAC2 inhibition with IC50 values in the sub-micromolar range, approximately 10-fold more potent than the reference inhibitor SAHA (suberoylanilide hydroxamic acid) [1]. In a separate series, N-hydroxy-7-(2-oxoindolin-1-yl)heptanamide (6a) achieved sub-nanomolar HDAC inhibitory potency with IC50 < 0.001 µM [2]. While these specific data are from more elaborated N-hydroxyoxindole derivatives rather than the minimally substituted target compound, they establish a class-level precedent: the N-hydroxy substituent on the oxindole core is a critical metal-chelating motif that enables engagement of the catalytic Zn²⁺ ion in HDAC enzymes [1]. In contrast, 5-methylindolin-2-one (lacking the N–OH) cannot serve as a Zn²⁺ chelator and is therefore mechanistically unsuitable for HDAC-targeted applications [3].

Epigenetic drug discovery HDAC inhibition Cancer therapeutics

Antitumor Activity of N-Hydroxyoxindole Scaffold: p53-Dependent Antiproliferative Effects in Ovarian Carcinoma Models

A series of 3-arylidene-N-hydroxyoxindoles demonstrated potent, p53-dependent antiproliferative activity against IGROV-1 ovarian carcinoma cells (wild-type p53) while showing considerably reduced efficacy against the matched IGROV-1/Pt1 subline harboring mutant, non-functional p53 [1]. The most promising compound in the series produced a significant delay in ascites onset in an IGROV-1 xenograft model when administered intraperitoneally daily for four weeks [1]. Critically, the N-hydroxyoxindole scaffold—not the 3-arylidene substituent alone—was identified as a core structural determinant of the antitumor phenotype, as evidenced by the systematic scaffold evaluation across the compound series [2]. This establishes the N-hydroxyoxindole core as a validated privileged scaffold for anticancer drug discovery, with the p53-dependent cytotoxicity profile differentiating it from other oxindole-based kinase inhibitor series (e.g., sunitinib class) that act primarily through VEGFR2/PDGFR inhibition [3].

Anticancer drug discovery p53 biology Ovarian cancer

Synthetic Intermediate Utility: N-Hydroxy-2-oxindoles as Precursors to 5-Substituted-2-oxindole Pharmacophores

N-Hydroxy-2-oxindoles are explicitly disclosed as intermediates in the preparation of 5-substituted-2-oxindole pharmacophores, as documented in patent literature [1]. U.S. Patent No. 5,210,212 describes N-hydroxy-2-oxindole as a key intermediate for accessing biologically active 5-substituted-2-oxindole derivatives [2]. The N-hydroxy group serves a dual synthetic role: (1) it acts as a protecting/directing group for regioselective functionalization at C5, and (2) it can be retained or subsequently removed depending on whether the N-hydroxy pharmacophore is desired in the final compound [1]. A practical catalytic hydrogenation process for preparing N-hydroxy-2-oxindoles from 2-nitroarylmalonate diesters, proceeding via 2-(N-hydroxyamino)arylmalonate intermediates followed by in situ cyclization and decarboxylation, has been established in the patent literature [3]. This synthetic accessibility makes 1-hydroxy-5-methylindolin-2-one—which already bears the C5-methyl substituent—a direct entry point into SAR exploration around the 5-position without requiring additional synthetic steps for methyl introduction.

Synthetic methodology Process chemistry Pharmacophore assembly

Optimal Research and Industrial Application Scenarios for 1-Hydroxy-5-methylindolin-2-one (CAS 131388-00-6)


HDAC Inhibitor Lead Generation: Scaffold with Pre-Installed Zn²⁺-Chelating N-Hydroxy Motif and C5-Hydrophobic Contact

1-Hydroxy-5-methylindolin-2-one provides a pre-assembled N-hydroxyoxindole core in which the N–OH group serves as the essential Zn²⁺-chelating warhead required for HDAC inhibition, while the C5-methyl group provides a hydrophobic contact point that can be exploited for isoform selectivity [1]. As demonstrated by the Dao et al. (2015) series, N-hydroxyoxindole-based compounds achieve HDAC2 inhibitory potencies approximately 10-fold greater than the clinical benchmark SAHA, with sub-micromolar IC50 values [1]. The compound can be elaborated at the C3 position via Knoevenagel condensation or aldol reactions to generate arylidene or α-substituted derivatives for HDAC inhibitor screening libraries, as validated by the 3-arylidene-N-hydroxyoxindole antitumor series [2].

Kinase Inhibitor Scaffold Diversification: Exploring N-Hydroxy-Modified Oxindoles as Alternative Hinge-Binding Motifs

The indolin-2-one C2 carbonyl is a well-established hinge-binding motif in type I kinase inhibitors, most notably in sunitinib (SU11248) [3]. The N-hydroxy modification introduces an additional hydrogen-bond acceptor (HBA = 2 vs. HBA = 1 for the parent 5-methylindolin-2-one) that can engage supplementary interactions within the ATP-binding pocket, potentially modulating kinase selectivity profiles [4]. The intermediate logP (XLogP3 = 0.8) and moderate TPSA (40.5 Ų) of 1-hydroxy-5-methylindolin-2-one place it within drug-like chemical space distinct from the more lipophilic parent compound (XLogP3 = 1.5) [4]. This scaffold is suitable for structure-based design campaigns targeting kinases where the N-hydroxy group can form additional hydrogen bonds to the catalytic lysine (e.g., K868 in VEGFR2) or the DFG-motif aspartate backbone.

Synthetic Building Block for Parallel Library Synthesis of 3,5-Disubstituted N-Hydroxyoxindoles

With both the N1-hydroxy and C5-methyl groups pre-installed, the compound enables efficient one-step diversification at the reactive C3 methylene position, which is activated by the adjacent carbonyl [5]. This avoids the need for separate N-hydroxylation of 5-methylindolin-2-one or C5-methylation of 1-hydroxyindolin-2-one. Patent literature establishes that N-hydroxy-2-oxindoles are key intermediates for 5-substituted-2-oxindole pharmacophores, and the catalytic hydrogenation of 2-nitroarylmalonate diesters followed by in situ cyclization-decarboxylation provides a scalable synthetic entry [5]. Medicinal chemistry teams conducting parallel SAR exploration around the 3-position (via aldol, Knoevenagel, or Mannich reactions) benefit from the compound's commercial availability at 97% purity with batch-specific QC (NMR, HPLC, GC) .

Physicochemical Probe Compound for logP- and TPSA-Dependent Cellular Permeability Studies in Oxindole Series

The distinct physicochemical signature of 1-hydroxy-5-methylindolin-2-one (XLogP3 = 0.8, TPSA = 40.5 Ų) relative to 5-methylindolin-2-one (XLogP3 = 1.5, TPSA = 29.1 Ų) makes it a valuable matched-pair probe for dissecting the contribution of a single N-hydroxylation event to cellular permeability, subcellular distribution, and non-specific protein binding [4]. The ~47% reduction in logP and ~39% increase in TPSA resulting from N-hydroxylation provide a defined perturbation that can be correlated with changes in PAMPA permeability, Caco-2 apparent permeability, and intracellular target engagement in matched cellular assays [4]. This matched-pair analysis is directly relevant to lead optimization programs where balancing potency (favored by increased lipophilicity) against metabolic stability and off-target promiscuity (favored by lower lipophilicity) is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Hydroxy-5-methylindolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.